2,5-Difluorobenzenesulfonyl chloride

Catalog No.
S715142
CAS No.
26120-86-5
M.F
C6H3ClF2O2S
M. Wt
212.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorobenzenesulfonyl chloride

CAS Number

26120-86-5

Product Name

2,5-Difluorobenzenesulfonyl chloride

IUPAC Name

2,5-difluorobenzenesulfonyl chloride

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3H

InChI Key

CELLJWUVMKEJDY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)F

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)F

Synthesis of Sulfonamides:

2,5-Difluorobenzenesulfonyl chloride serves as a valuable building block for the synthesis of sulfonamides, a class of organic compounds with diverse applications in medicinal chemistry and materials science. It reacts with amines under suitable conditions to form the corresponding sulfonamide derivatives. These derivatives can exhibit various biological activities, making them potential candidates for drug development. For instance, research has explored the use of difluorobenzenesulfonamide derivatives as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes [].

2,5-Difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClF2O2SC_6H_3ClF_2O_2S and a molecular weight of 212.6 g/mol. It appears as a colorless to pale yellow liquid and is characterized by its corrosive properties. The compound has a boiling point of 221 °C and a density of 1.58 g/cm³, indicating its relatively high stability under standard conditions. Its CAS number is 26120-86-5, and it is often used in various chemical syntheses due to its reactivity and specific functional groups .

Synonyms for 2,5-difluorobenzenesulfonyl chloride include:

  • 2,5-Difluorobenzene-1-sulfonyl chloride
  • 2,5-Difluorobenzene-1-sulphonyl chloride

  • DFBS is a corrosive and irritating compound.
  • Skin and eye contact can cause severe burns [].
  • Inhalation can irritate the respiratory tract.
  • DFBS reacts with water to release HCl fumes, which are toxic and corrosive [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling DFBS [].
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from moisture.

  • Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions where nucleophiles attack the sulfur atom, leading to the formation of sulfonamides.
  • Formation of Aryl Sulfonamides: This compound is particularly useful in synthesizing aryl sulfonamide derivatives, which are significant in medicinal chemistry for their biological activity.
  • Hydrolysis: When exposed to water, this compound can hydrolyze to form 2,5-difluorobenzenesulfonic acid and release hydrochloric acid, which can be corrosive .

The synthesis of 2,5-difluorobenzenesulfonyl chloride can be achieved through several methods:

  • Fluorination of Benzenesulfonyl Chloride: Starting from benzenesulfonyl chloride, fluorination can be performed using fluorinating agents like sulfur tetrafluoride or other fluorinating reagents under controlled conditions.
  • Direct Chlorination: The compound can also be synthesized by chlorinating 2,5-difluorobenzenesulfonic acid using thionyl chloride or phosphorus pentachloride .
  • Reactions with Fluorinated Aromatics: Another method involves the reaction of fluorinated aromatic compounds with sulfonyl chlorides under specific conditions to yield the desired product.

2,5-Difluorobenzenesulfonyl chloride has several applications in various fields:

  • Pharmaceutical Synthesis: It is widely used as an intermediate in the production of pharmaceutical compounds, particularly those targeting mineralocorticoid receptors.
  • Chemical Research: The compound serves as a reagent in organic synthesis for developing new materials and studying reaction mechanisms.
  • Agricultural Chemicals: It may also find applications in the synthesis of agrochemicals due to its reactive nature .

Interaction studies involving 2,5-difluorobenzenesulfonyl chloride focus on its reactivity with nucleophiles and other functional groups. These studies help elucidate the mechanisms by which this compound can form various derivatives and assess its potential toxicity and environmental impact when used in larger-scale applications.

Several compounds share structural similarities with 2,5-difluorobenzenesulfonyl chloride. Here are a few notable examples:

Compound NameFormulaKey Differences
2,4-Difluorobenzenesulfonyl chlorideC₆H₃ClF₂O₂SDifferent fluorine substitution pattern
Benzenesulfonyl chlorideC₆H₅ClO₂SLacks fluorine substituents
4-Bromo-2,5-difluorobenzenesulfonyl chlorideC₆H₂BrF₂O₂SContains bromine instead of chlorine

These compounds differ primarily in their substituents on the benzene ring and their resulting chemical reactivity and biological activity profiles. The unique positioning of the fluorine atoms in 2,5-difluorobenzenesulfonyl chloride contributes to its specific reactivity patterns compared to these similar compounds .

2,5-Difluorobenzenesulfonyl chloride (CAS 26120-86-5) is a fluorinated aromatic sulfonyl chloride with the molecular formula C₆H₃ClF₂O₂S and a molecular weight of 212.60 g/mol. Its structure consists of a benzene ring substituted with two fluorine atoms at the 2- and 5-positions and a sulfonyl chloride (–SO₂Cl) group at the 1-position. Key physicochemical properties include:

PropertyValueSource
Boiling Point221–234.8°C
Density1.58 g/mL at 25°C
Refractive Index1.516
Flash Point>110°C

The compound exists as a clear to yellow liquid under standard conditions and is moisture-sensitive, requiring storage under inert gas. Its reactivity is dominated by the electrophilic sulfonyl chloride group, which participates in nucleophilic substitution reactions.

Historical Context in Organofluorine Chemistry

The synthesis of organofluorine compounds began in the mid-19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions. 2,5-Difluorobenzenesulfonyl chloride emerged as part of broader advances in sulfonyl chloride chemistry during the 20th century, particularly in methods for introducing fluorine atoms into aromatic systems. Key milestones include:

  • Schiemann Reaction (1927): Enabled aryl fluoride synthesis via diazonium tetrafluoroborates, laying groundwork for fluorinated sulfonyl chlorides.
  • Halogen Exchange Methods: Developed in the 1930s, these allowed direct substitution of chlorine with fluorine using KF, a strategy later applied to synthesize fluorobenzenesulfonyl derivatives.
  • Modern Fluorination Techniques: The compound’s synthesis reflects post-1980s innovations in regioselective fluorination, critical for pharmaceutical intermediates.

Nomenclature Systems and Identifiers

The compound is systematically identified through multiple nomenclature frameworks:

  • IUPAC Name: 2,5-Difluorobenzene-1-sulfonyl chloride.
  • CAS Registry: 26120-86-5.
  • EC Number: 607-866-4.
  • Synonym Variants:
    • 2,5-Difluorobenzenesulphonyl chloride.
    • Benzenesulfonyl chloride, 2,5-difluoro-.

Additional identifiers include DSSTox Substance ID DTXSID10371697 and PubChem CID 2736911.

Significance in Synthetic Organic Chemistry

This compound is a cornerstone in synthesizing sulfonamides, a class of molecules with broad applications:

  • Medicinal Chemistry: Serves as a precursor to protease inhibitors and kinase modulators. For example, it reacts with amines to form sulfonamide bonds, a key motif in drug design.
  • Materials Science: Used to prepare sulfonate esters for polymer functionalization.
  • Methodology Development: Demonstrates regioselective fluorination’s utility in complex molecule synthesis. A 2013 patent highlights its role in creating benzoxathiazocine 1,1-dioxides, scaffolds for CNS therapeutics.

Reaction Example:
$$
\text{2,5-Difluorobenzenesulfonyl chloride} + \text{R-NH}2 \rightarrow \text{R-NH-SO}2\text{-C}6\text{H}3\text{F}_2 + \text{HCl}$$This sulfonamide-forming reaction is pivotal in combinatorial chemistry.

Structural Parameters and Molecular Characteristics

2,5-Difluorobenzenesulfonyl chloride exhibits a molecular formula of C₆H₃ClF₂O₂S with a molecular weight of 212.6 grams per mole [1] [2] [3]. The compound possesses a benzene ring substituted with two fluorine atoms at the 2 and 5 positions, and a sulfonyl chloride functional group (-SO₂Cl) attached to the benzene ring [4] [5]. The canonical SMILES representation is Fc1ccc(F)c(c1)S(Cl)(=O)=O, indicating the specific atomic connectivity and spatial arrangement [1] [6].

The International Union of Pure and Applied Chemistry name for this compound is 2,5-difluorobenzenesulfonyl chloride, with the Chemical Abstracts Service registry number 26120-86-5 [1] [2] [4]. The compound demonstrates a specific gravity of 1.58 grams per milliliter at 25 degrees Celsius [1] [7], indicating its relatively high density compared to water. The molecular structure features the characteristic sulfonyl chloride group, which imparts significant reactivity to the molecule [4] [8].

ParameterValueReference
Molecular FormulaC₆H₃ClF₂O₂S [1] [2] [3]
Molecular Weight212.6 g/mol [1] [2] [3]
Chemical Abstracts Service Number26120-86-5 [1] [2] [4]
Specific Gravity1.58 g/mL at 25°C [1] [7]
InChI KeyCELLJWUVMKEJDY-UHFFFAOYSA-N [5] [6]

Spectroscopic Properties

The spectroscopic characteristics of 2,5-difluorobenzenesulfonyl chloride provide valuable insights into its molecular structure and electronic properties [4] [5]. The refractive index of the compound has been determined to be n₂₀/D 1.516 according to literature values [1]. This optical property reflects the interaction of light with the compound's electronic structure and provides information about the polarizability of the molecule [1] [4].

Infrared spectroscopy serves as a fundamental analytical technique for characterizing the functional groups present in 2,5-difluorobenzenesulfonyl chloride [5] [9]. The compound exhibits characteristic absorption bands corresponding to the sulfonyl chloride group, aromatic carbon-carbon stretching vibrations, and carbon-fluorine bonds [5] [9]. These spectroscopic features are essential for structural confirmation and purity assessment of the compound [5] [9].

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment of individual atoms within the compound [10] [11]. The presence of fluorine atoms at specific positions on the benzene ring creates distinctive chemical shift patterns that can be observed in both proton and fluorine nuclear magnetic resonance spectra [10] [11]. These spectroscopic signatures are crucial for confirming the regioselective substitution pattern and overall molecular identity [10] [11].

Spectroscopic PropertyValueReference
Refractive Index (n₂₀/D)1.516 [1]
Infrared SpectrumConforms to authentic standard [5] [9]
Molecular Structure ConfirmationVia multiple spectroscopic methods [10] [11]

Thermodynamic Properties

The thermodynamic properties of 2,5-difluorobenzenesulfonyl chloride encompass its thermal behavior and energy relationships under various conditions [4] [8]. The compound exhibits a boiling point of 221 degrees Celsius at standard atmospheric pressure according to literature values [1] [4]. This relatively high boiling point reflects the intermolecular forces present in the liquid phase and the molecular weight of the compound [1] [4].

The flash point of 2,5-difluorobenzenesulfonyl chloride has been reported as greater than 230 degrees Fahrenheit (approximately 110 degrees Celsius) [4] [5]. This thermal property indicates the minimum temperature at which the compound can form an ignitable vapor-air mixture under standardized test conditions [4] [5]. The relatively high flash point suggests that the compound exhibits moderate thermal stability under normal handling conditions [4] [5].

Vapor pressure data for 2,5-difluorobenzenesulfonyl chloride indicates a value of 0.1±0.4 millimeters of mercury at 25 degrees Celsius [8]. This low vapor pressure demonstrates that the compound has limited volatility at room temperature, which has implications for its handling, storage, and environmental behavior [8]. The thermodynamic stability of the compound is influenced by the electron-withdrawing effects of the fluorine substituents and the reactive nature of the sulfonyl chloride functional group [8] [7].

Thermodynamic PropertyValueReference
Boiling Point221°C [1] [4]
Flash Point>110°C [4] [5]
Vapor Pressure0.1±0.4 mmHg at 25°C [8]
Density1.58 g/mL at 25°C [1] [7]

Solubility Profile and Partitioning Behavior

The solubility characteristics of 2,5-difluorobenzenesulfonyl chloride are influenced by its molecular structure, particularly the presence of both hydrophobic aromatic components and the polar sulfonyl chloride functional group [8] [7]. The compound demonstrates limited solubility in water due to its primarily organic nature and the hydrophobic character of the fluorinated benzene ring [8] [7]. The sulfonyl chloride group, while polar, is highly reactive with water, leading to hydrolysis rather than stable dissolution [7] [12].

The partition coefficient (LogP) for 2,5-difluorobenzenesulfonyl chloride has been calculated as 2.29, indicating a preference for lipophilic environments over aqueous phases [8]. This value suggests that the compound would preferentially distribute into organic solvents rather than water when present in a biphasic system [8] [13]. The partition behavior is significantly influenced by the electron-withdrawing fluorine substituents, which affect the overall electronic distribution and polarity of the molecule [8] [13].

The compound exhibits enhanced solubility in organic solvents, particularly those with moderate to low polarity [7] [12]. The presence of fluorine atoms contributes to specific solvent interactions through dipole-dipole forces and potential hydrogen bonding with protic solvents [7] [12]. The solubility profile is also affected by the temperature, with increased solubility typically observed at elevated temperatures due to enhanced molecular motion and weakened intermolecular interactions [7] [12].

Solubility ParameterValueReference
LogP (Partition Coefficient)2.29 [8]
Water SolubilityLimited (hydrolysis occurs) [7] [12]
Organic Solvent SolubilityEnhanced in low-polarity solvents [7] [12]
Polar Surface Area42.52 Ų [8]

Stability Studies Under Various Conditions

2,5-Difluorobenzenesulfonyl chloride demonstrates significant sensitivity to moisture, which represents one of the primary stability concerns for this compound [4] [7] [12]. The sulfonyl chloride functional group readily undergoes hydrolysis in the presence of water, leading to the formation of the corresponding sulfonic acid and hydrogen chloride gas [7] [12] [14]. This reactivity necessitates storage under anhydrous conditions and the use of inert atmospheres to maintain compound integrity [4] [7].

Temperature stability studies indicate that the compound can be stored at temperatures between 2 and 8 degrees Celsius under inert gas conditions such as nitrogen or argon [4] [15] [16]. Elevated temperatures accelerate decomposition reactions and increase the rate of hydrolysis when moisture is present [12] [14]. The compound exhibits reasonable thermal stability under dry conditions, but prolonged exposure to elevated temperatures should be avoided to prevent degradation [12] [14].

Chemical stability is significantly influenced by the presence of nucleophilic species, strong bases, and oxidizing agents [12] [14]. The electron-withdrawing nature of the fluorine substituents enhances the electrophilic character of the sulfur center, making it more susceptible to nucleophilic attack [12] [14]. Storage recommendations include the use of corrosion-resistant containers with protective inner liners and exclusion of moisture and incompatible materials [4] [7].

Stability ParameterConditionRecommendationReference
Moisture SensitivityHighStore under anhydrous conditions [4] [7] [12]
Storage Temperature2-8°CUnder inert gas atmosphere [4] [15] [16]
Incompatible MaterialsStrong bases, oxidizing agentsAvoid contact [12] [14]
Thermal Decomposition>100°CReleases HCl and HF gases [12] [14]

Comparative Analysis with Structural Isomers

The comparative analysis of 2,5-difluorobenzenesulfonyl chloride with its structural isomers reveals significant differences in physicochemical properties that arise from the positional arrangement of fluorine substituents on the benzene ring [17] [18] [16] [19]. The 2,4-difluorobenzenesulfonyl chloride isomer exhibits distinct thermal properties, with a boiling point of 101-102 degrees Celsius at 1 millimeter of mercury pressure, significantly lower than the 2,5-isomer [17] [18]. This difference reflects the impact of substitution pattern on intermolecular interactions and molecular packing arrangements [17] [18].

The 2,6-difluorobenzenesulfonyl chloride isomer demonstrates a boiling point of 210 degrees Celsius at standard atmospheric pressure and a density of 1.568 grams per milliliter at 25 degrees Celsius [15] [16] [20]. These values differ from those of the 2,5-isomer, illustrating how the spatial arrangement of fluorine atoms influences the overall molecular properties [15] [16] [20]. The refractive index of the 2,6-isomer (n₂₀/D 1.526) also varies from that of the 2,5-isomer, reflecting differences in electronic polarization [15] [16].

The 3,4-difluorobenzenesulfonyl chloride isomer exhibits a boiling point of 212 degrees Celsius and a density of 1.586 grams per milliliter at 25 degrees Celsius [19] [21]. The 3,5-difluorobenzenesulfonyl chloride isomer is notable for existing as a crystalline solid at room temperature with a melting point range of 55.9 to 58.2 degrees Celsius, contrasting with the liquid state of other isomers [22]. This solid state reflects the symmetric substitution pattern and enhanced crystalline packing efficiency [22].

IsomerBoiling PointDensity (g/mL)Physical StateReference
2,5-Difluoro221°C1.58Liquid [1] [4]
2,4-Difluoro101-102°C (1 mmHg)1.581Liquid [17] [18]
2,6-Difluoro210°C1.568Liquid [15] [16] [20]
3,4-Difluoro212°C1.586Liquid [19] [21]
3,5-DifluoroNot availableNot availableCrystalline solid (mp 55.9-58.2°C) [22]

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,5-Difluorobenzenesulfonyl chloride

Dates

Modify: 2023-08-15

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